molecular formula C12H15N3 B13610564 3-(4-Piperidinyl)imidazo[1,2-a]pyridine

3-(4-Piperidinyl)imidazo[1,2-a]pyridine

Cat. No.: B13610564
M. Wt: 201.27 g/mol
InChI Key: IONXAOHENZUHBQ-UHFFFAOYSA-N
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Description

4-{imidazo[1,2-a]pyridin-3-yl}piperidine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and piperidine. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{imidazo[1,2-a]pyridin-3-yl}piperidine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as Al2O3 and TiCl4 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{imidazo[1,2-a]pyridin-3-yl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{imidazo[1,2-a]pyridin-3-yl}piperidine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual heterocyclic nature allows for diverse reactivity and potential therapeutic applications that are not observed in its individual components .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-piperidin-4-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H15N3/c1-2-8-15-11(9-14-12(15)3-1)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2

InChI Key

IONXAOHENZUHBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN=C3N2C=CC=C3

Origin of Product

United States

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